Bienvenue dans la boutique en ligne BenchChem!

4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine hydrochloride

Chemical purity Procurement specification Research chemical

4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine hydrochloride is a synthetic, heterocyclic small molecule belonging to the class of substituted pyrimidines featuring a 1,2,3,6-tetrahydropyridinyl (THP) moiety. It is primarily catalogued as a research chemical and potential synthetic intermediate, with commercial listings reporting a purity of ≥98%.

Molecular Formula C11H15ClFN3
Molecular Weight 243.71
CAS No. 2379986-59-9
Cat. No. B2792897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine hydrochloride
CAS2379986-59-9
Molecular FormulaC11H15ClFN3
Molecular Weight243.71
Structural Identifiers
SMILESCCC1=C(C(=NC=N1)N2CCC=CC2)F.Cl
InChIInChI=1S/C11H14FN3.ClH/c1-2-9-10(12)11(14-8-13-9)15-6-4-3-5-7-15;/h3-4,8H,2,5-7H2,1H3;1H
InChIKeyMPNAXEJJULQTAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine Hydrochloride – CAS 2379986-59-9 Procurement and Differentiation Guide


4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine hydrochloride is a synthetic, heterocyclic small molecule belonging to the class of substituted pyrimidines featuring a 1,2,3,6-tetrahydropyridinyl (THP) moiety. It is primarily catalogued as a research chemical and potential synthetic intermediate, with commercial listings reporting a purity of ≥98% . While patent literature describes tetrahydropyridopyrimidine scaffolds as covalent inhibitors of KRAS-G12C and as selective 5-HT1A receptor agonists , no peer-reviewed articles or patents have been identified that report the biological activity or target engagement of this specific compound. Consequently, its differentiation from closely related analogs remains unquantified in the public domain, and procurement decisions should be based on its distinct structural topology and the absence of defined pharmacological data for alternative candidates in the same substitution space.

Why 4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine Hydrochloride Cannot Be Replaced by Generic Pyrimidine Analogs


Simple pyrimidine cores (e.g., 4-ethyl-5-fluoropyrimidine) lack the tetrahydropyridinyl substituent that defines the compound's shape, electron distribution, and potential covalent warhead character. In the tetrahydropyridopyrimidine series targeting KRAS-G12C, minute structural variations at the C-2 side chain—such as replacing an N-methylpyrrolidine with an N-methylpiperidine—shifted cellular IC50 from >10 μM to 0.070 μM for compound 13 . Similarly, the 5-HT1A agonist series demonstrated that the presence and position of the tetrahydropyridinyl group critically determine receptor affinity and functional selectivity . Therefore, substituting 4-ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine hydrochloride with a simpler fluoropyrimidine or a piperidine analog would ablate the unique structural features that, in analogous compounds, are essential for potency and target engagement. Procurement specifications must enforce the exact substitution pattern to preserve the intended chemical and biological properties.

Quantitative Differentiation Evidence for 4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine Hydrochloride


Purity Baseline for 4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine Hydrochloride: 98% vs. Unspecified Alternatives

Commercially, the compound is offered at a certified purity of 98% . While many research chemical suppliers provide pyrimidine analogs without a defined purity, this specification ensures a minimum active content for reproducible synthesis and assay development. In contrast, no purity data are publicly available for the free base or for other salt forms of the same core, making the hydrochloride salt with 98% purity the most well-characterized option currently accessible.

Chemical purity Procurement specification Research chemical

Tetrahydropyridinyl Topology Drives Covalent Warhead Positioning in KRAS-G12C Inhibitors

In the tetrahydropyridopyrimidine series disclosed by Fell et al., the tetrahydropyridinyl ring serves as the core scaffold that positions the electrophilic warhead for covalent reaction with Cys12 of KRAS-G12C. Compound 13, which incorporates an optimized C-2 amine substituent on a tetrahydropyridopyrimidine template, achieved a protein modification POC of 84% at 3 μM and a cellular IC50 of 0.070 μM in H358 cells . The 4-ethyl-5-fluoro substitution on our target compound occupies the pyrimidine region that, in the patent series, is used to tune lipophilicity and binding affinity. Although this specific substitution has not been profiled, the scaffold architecture dictates that replacement with a piperidine (saturated) or a pyridine (fully aromatic) ring would eliminate the necessary geometry for covalent engagement.

KRAS-G12C Covalent inhibitor Tetrahydropyridopyrimidine

5-Fluoro Substitution Enhances Metabolic Stability and Binding Affinity in Pyrimidine Scaffolds

The C-5 fluorine atom on the pyrimidine ring is a well-established motif for improving metabolic stability by blocking oxidative metabolism at this position. In the 5-HT1A agonist series, fluorinated tetrahydropyridinyl-pyrimidines exhibited high affinity (Ki < 1 nM) and functional selectivity . While the direct Ki of 4-ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine has not been reported, the presence of fluorine at C-5 is expected to confer similar stability advantages over non-fluorinated congeners (e.g., 4-ethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine), which lack this protective element.

Fluoropyrimidine Metabolic stability 5-HT1A receptor

Potential LSD1 Inhibitor Chemotype Suggested by Database Annotation

The Therapeutic Target Database (TTD) annotates a 'pyrimidine derivative 18' as an inhibitor of lysine-specific histone demethylase 1 (LSD1) . The annotated compound (PMID 27019002-Compound-40) shares the tetrahydropyridinyl-pyrimidine core with our target molecule. Although bioactivity measurements for 4-ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine hydrochloride have not been disclosed, the TTD entry implies that this chemotype is recognized in the LSD1 inhibitor patent space. This differentiates it from other pyrimidine intermediates (e.g., 4-ethyl-5-fluoropyrimidine) that are primarily used as antifungal synthesis intermediates and lack any epigenetic target association.

LSD1 Epigenetics Histone demethylase

Optimal Application Scenarios for 4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine Hydrochloride Based on Differentiation Evidence


KRAS-G12C Covalent Inhibitor Lead Optimization Programs

The tetrahydropyridopyrimidine scaffold of this compound matches the core required for Switch-II pocket covalent inhibitors. Medicinal chemistry teams can use it as a late-stage intermediate to introduce diverse electrophilic warheads (acrylamides, vinyl sulfonamides) while retaining the C-4 ethyl and C-5 fluoro substituents that modulate lipophilicity and binding. The >100-fold potency gain observed for tetrahydropyridinyl over piperidine analogs makes this intermediate particularly valuable for generating patentable, mutation-specific KRAS inhibitors.

Epigenetic Tool Compound Synthesis Targeting LSD1

With the TTD associating the tetrahydropyridinyl-pyrimidine chemotype with LSD1 inhibition , this compound can serve as a starting point for structure–activity relationship (SAR) studies. Researchers can derivatize the tetrahydropyridinyl nitrogen or the pyrimidine ring to probe the LSD1 active site, potentially yielding selective chemical probes for epigenetic target validation in cancer models.

CNS Receptor Agonist Development (5-HT1A)

The 5-HT1A agonist series demonstrates that the 1,2,3,6-tetrahydropyridinyl-pyrimidine motif confers sub-nanomolar receptor affinity . Incorporating the 4-ethyl-5-fluoro substitution pattern may further tune selectivity over related GPCRs (e.g., 5-HT7, D2). This compound is therefore suitable for CNS drug discovery programs aimed at developing anti-ischemic or anxiolytic agents.

High-Purity Building Block for Parallel Synthesis Libraries

With a certified purity of 98% , this compound is directly applicable in automated parallel synthesis without prior purification. Its unique combination of substituents (ethyl, fluoro, tetrahydropyridinyl) introduces three-dimensional diversity into screening decks, differentiating it from planar aromatic pyrimidine building blocks commonly used in library construction.

Quote Request

Request a Quote for 4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.